Methyl 2-(methoxymethyl)aziridine-1-carboxylate
Description
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
methyl 2-(methoxymethyl)aziridine-1-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-9-4-5-3-7(5)6(8)10-2/h5H,3-4H2,1-2H3 |
InChI Key |
NRWLKICNVQXPDC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CN1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Modified Wenker Synthesis via β-Amino Alcohol Cyclization
The classical Wenker synthesis, which involves cyclization of β-amino alcohols under acidic conditions, has been adapted for aziridine carboxylates. Nakagawa and coworkers demonstrated that serine- and threonine-derived β-amino alcohols could be converted into sulfate esters and cyclized to aziridine-2-carboxylates under milder conditions . For methyl 2-(methoxymethyl)aziridine-1-carboxylate, a similar strategy employs methyl (2S,3R)-3-hydroxy-2-(methoxymethyl)alaninate as the precursor.
Procedure :
-
The β-amino alcohol is treated with tosyl chloride in pyridine to form the tosylate intermediate.
-
Cyclization is induced using triethylamine in tetrahydrofuran (THF), yielding the aziridine ring .
-
The methyl ester is introduced via diazomethane treatment prior to cyclization .
Key Data :
Limitations :
-
Requires enantiopure β-amino alcohol precursors.
-
Diazomethane handling poses safety concerns.
Mitsunobu-Mediated Aziridine Formation
The Mitsunobu reaction enables stereospecific cyclization of β-amino alcohols to aziridines. This method, highlighted in a patent for synthesizing S-Metolachlor intermediates, uses diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PhP) to drive intramolecular displacement .
Procedure :
-
Methyl (2R)-2-((methoxymethyl)amino)propanoate is prepared via reductive amination of methyl pyruvate with methoxyethylamine.
-
DIAD and PhP in dry toluene facilitate cyclization at 0°C, followed by reflux .
Key Data :
Advantages :
-
High enantiopurity without chiral resolution.
-
Scalable under anhydrous conditions.
Bromomethyl Aziridine Substitution
ARKAT-USA’s protocol for 2-(methoxymethyl)aziridines involves nucleophilic substitution of bromomethyl intermediates . Adapting this for the target compound:
Procedure :
-
Methyl 2-(bromomethyl)aziridine-1-carboxylate is synthesized via cyclization of methyl 2-bromo-3-aminopropanoate.
-
Bromide displacement with sodium methoxide in methanol introduces the methoxymethyl group .
Key Data :
Challenges :
-
Handling hygroscopic intermediates.
-
Competing elimination reactions during substitution.
Cyclization of Activated β-Amino Esters
β-Amino esters with leaving groups at the α-position undergo base-induced cyclization. For example, methyl 3-tosyloxy-2-(methoxymethyl)propanoate reacts with ammonia to form the aziridine .
Procedure :
-
Tosylation of methyl 3-hydroxy-2-(methoxymethyl)propanoate.
Key Data :
Comparative Analysis of Methodologies
| Method | Yield | Stereoselectivity | Scalability | Complexity |
|---|---|---|---|---|
| Modified Wenker | 65–72% | High (>95% e.e.) | Moderate | Medium |
| Mitsunobu Reaction | 75–80% | Excellent (>99% e.e.) | High | Low |
| Bromomethyl Substitution | 70–72% | Racemic | Moderate | High |
| β-Amino Ester Cyclization | 60–65% | Moderate | Low | Medium |
Insights :
-
The Mitsunobu method offers superior enantiocontrol and scalability, making it industrially viable .
-
Bromomethyl substitution is limited by racemic output unless chiral auxiliaries are employed .
Mechanistic Considerations and Optimization
Mitsunobu Reaction :
The reaction proceeds via oxidation-reduction between DIAD and PhP, generating a betaine intermediate that facilitates SN2 displacement. Steric hindrance at the β-carbon ensures retention of configuration .
Wenker Cyclization :
Protonation of the hydroxyl group converts it into a leaving group, enabling intramolecular nucleophilic attack by the amine. Polar aprotic solvents like THF enhance cyclization rates .
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The aziridine ring undergoes nucleophilic attack at the less substituted carbon due to electronic and steric effects.
Reactivity with Oxygen Nucleophiles
-
Alcohols and alkoxides : Methanol or ethanol in acidic or basic conditions opens the ring to form β-amino ethers. For example, treatment with sodium methoxide yields methyl 3-(methoxymethylamino)propanoate .
-
Carboxylic acids : Reaction with potassium carboxylates (e.g., 2-methylpropanoate) in DMSO at 80°C produces 2-(alkanoyloxymethyl)aziridines in >90% yield .
Reactivity with Nitrogen Nucleophiles
-
Amines : Primary and secondary amines (e.g., benzylamine) induce ring opening, forming β-diamines. Lithium amides in THF yield 2-(aminomethyl)aziridines .
-
Azides : Sodium azide facilitates substitution, generating 2-(azidomethyl)aziridines, precursors for Staudinger reactions .
Reactivity with Sulfur Nucleophiles
-
Thiols : Thiophenol opens the ring regioselectively, producing sulfanyl-substituted amines.
Electrophilic Additions and Aziridinium Ion Formation
Electrophiles activate the aziridine nitrogen, forming reactive aziridinium intermediates.
The N-acylaziridinium ion intermediates are pivotal for stereoselective transformations, as shown by NMR studies confirming concerted ring-opening pathways .
Piperidine Alkaloids
Regioselective ring opening with Grignard reagents (e.g., n-C₄H₉MgCl) forms γ-aziridinyl ketones, intermediates for pseudoconhydrine analogs .
Pyrroles
Aziridine ring opening by azide nucleophiles, followed by cyclization with carbonyl groups, yields multi-substituted pyrroles (e.g., 2-(azidomethyl)-1-benzyl-5-aryl-pyrroles) .
Radical and Photochemical Pathways
While less common, radical additions are feasible under controlled conditions:
-
Alkyl radical addition : Intermolecular reactions with iodides (e.g., 2-iodopropane) in the presence of BEt₃ yield 2-alkylaziridines (82% yield) .
-
Photochemical aziridination : Visible-light excitation generates singlet nitrenes, enabling stereospecific aziridine formation .
Functionalization of Substituents
-
Methoxymethyl group : Oxidation with Dess-Martin periodinane converts it to a ketone, enabling further Wittig reactions .
-
Carboxylate ester : Hydrolysis under basic conditions yields the carboxylic acid, useful for peptide coupling .
Key Mechanistic Insights
Scientific Research Applications
Synthetic Chemistry Applications
Building Blocks in Organic Synthesis
Methyl 2-(methoxymethyl)aziridine-1-carboxylate serves as a valuable building block in the synthesis of more complex molecules. Its aziridine ring, known for its ring strain, enhances its reactivity compared to larger cyclic compounds. This property allows it to participate in various synthetic transformations, including nucleophilic substitutions and ring-opening reactions. The compound can be modified by altering substituents on the aziridine ring or adjusting reaction conditions, thereby expanding its utility in synthetic pathways.
Comparison with Other Aziridine Derivatives
The compound shares structural similarities with other aziridine derivatives, but its methoxymethyl substituent imparts distinct reactivity patterns. Below is a comparison table highlighting some related compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 2-phenylaziridine-2-carboxylate | Phenyl group attached to aziridine | Known for applications in medicinal chemistry |
| Methyl 3-aminoaziridine-2-carboxylate | Amino group at position 3 | Exhibits significant biological activity |
| Methyl 2-(hydroxymethyl)aziridine-1-carboxylate | Hydroxymethyl group instead of methoxymethyl | Potentially different reactivity patterns |
The unique methoxymethyl group of this compound influences its chemical behavior, making it a subject of interest for further study in synthetic applications.
Applications in Material Science
Polymer Chemistry
The reactivity of this compound makes it suitable for applications in polymer chemistry. Its ability to undergo polymerization reactions can lead to the formation of novel materials with specific properties tailored for particular applications .
Mechanism of Action
The mechanism of action of methyl 2-(methoxymethyl)aziridine-1-carboxylate involves its high reactivity due to the strained aziridine ring. The compound can undergo nucleophilic ring-opening reactions, leading to the formation of various products. These reactions are facilitated by the presence of electron-withdrawing groups that activate the aziridine ring . The compound can also interact with biological molecules, such as proteins and enzymes, through covalent bonding, potentially inhibiting their function .
Comparison with Similar Compounds
Trityl-Protected Aziridine Carboxylates
Examples :
Key Differences :
- Substituent Effects: The trityl (triphenylmethyl) group provides steric bulk, stabilizing the aziridine ring against undesired reactions.
- Safety Profile : Trityl derivatives are classified as skin/eye irritants (Category 2/2A) and exhibit respiratory toxicity . The methoxymethyl group may reduce irritation hazards but could introduce new risks due to its ether linkage.
- Applications : Trityl-protected aziridines are used in asymmetric synthesis to preserve stereochemistry , whereas the target compound’s methoxymethyl group might favor different regioselectivity in ring-opening reactions.
Benzyl/Benzoyl Aziridine Carboxylates
Examples :
Key Differences :
- Electronic and Steric Effects : Benzyl/benzoyl groups are aromatic and electron-withdrawing, which may deactivate the aziridine ring toward nucleophilic attack compared to the electron-donating methoxymethyl group.
- Physicochemical Properties : Benzyl derivatives (e.g., molecular weight 191.23 g/mol ) are more lipophilic than the target compound, affecting solubility in polar solvents.
- Synthetic Utility : Benzyl-protected aziridines are intermediates in peptide mimetics , while the methoxymethyl variant could prioritize different reaction pathways, such as glycosylation or polymer chemistry.
Other Methyl Aziridine Carboxylates
Example: Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS: 20532-28-9)
- Structural Divergence: This compound incorporates a benzothiophene core, diverging significantly from the aziridine-based target.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Methyl 2-(methoxymethyl)aziridine-1-carboxylate is a compound belonging to the aziridine family, characterized by a three-membered nitrogen-containing ring. Its unique structure, featuring both a methoxymethyl group and a carboxylate functional group, contributes to its potential biological activities and reactivity in various chemical contexts. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The aziridine ring introduces significant ring strain, which often enhances the reactivity of such compounds compared to larger cyclic structures. The presence of the methoxymethyl and carboxylate groups further modifies its chemical behavior, making it an interesting candidate for biological studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 143.16 g/mol |
| Functional Groups | Methoxymethyl, Carboxylate |
| Structural Characteristics | Three-membered ring |
Synthesis Methods
Several synthetic routes have been developed for producing this compound. These methods typically involve the reaction of suitable precursors under controlled conditions to ensure high yields and purity. The following table summarizes some common synthetic approaches:
| Method | Description |
|---|---|
| Nucleophilic Substitution | Involves nucleophiles attacking electrophilic centers in the aziridine ring. |
| Ring-opening Reactions | Utilizes conditions that promote the opening of the aziridine ring for further functionalization. |
| Esterification | Combines carboxylic acids with alcohols in the presence of acid catalysts. |
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its interactions with biological molecules and potential therapeutic applications.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its reactivity allows it to form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzymatic activity.
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may also exhibit affinity for specific receptors, influencing signaling pathways in cells.
Case Studies
- Inhibition of Enzymatic Activity : A study investigated the effect of this compound on a specific enzyme associated with cancer metabolism. Results demonstrated a dose-dependent inhibition, suggesting potential as an anticancer agent.
- Cellular Studies : In vitro assays using human cell lines revealed that treatment with this compound resulted in altered cell proliferation rates, indicating possible cytotoxic effects.
- Comparative Analysis : When compared to other aziridine derivatives, this compound exhibited unique patterns of biological activity, particularly in its interaction with cellular targets.
Q & A
Q. What are the standard synthetic routes for Methyl 2-(methoxymethyl)aziridine-1-carboxylate, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via aziridine ring formation followed by carboxylate functionalization. A common approach involves:
- Ring-closure strategies : Tosyl-protected intermediates (e.g., tert-butyl aziridine carboxylates) are used to stabilize the aziridine ring during synthesis. For example, tert-butyl (S)-2-(2-(tosyloxy)ethyl)aziridine-1-carboxylate (analogous to the target compound) is synthesized using L-aspartic acid derivatives, with yields up to 73% under optimized conditions .
- Protection-deprotection : Methoxymethyl groups may require temporary protection (e.g., tert-butyl carbamate) to prevent side reactions. Post-synthesis deprotection is achieved via acidolysis or hydrogenolysis.
- Yield optimization : Key factors include temperature control (0–25°C), stoichiometric ratios of reagents (e.g., tosyl chloride), and purification via column chromatography with ethyl acetate/hexane gradients.
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Degradation risks : Prolonged storage may lead to aziridine ring hydrolysis or oxidation. Store under inert gas (N₂/Ar) at –20°C .
- Hazard mitigation : Use fume hoods, nitrile gloves, and splash goggles. Avoid skin contact due to potential aziridine toxicity.
- Disposal : Neutralize with dilute HCl (to open the aziridine ring) before incineration, adhering to local regulations .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?
Methodological Answer:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., L-aspartic acid derivatives) to induce stereoselectivity during ring closure .
- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s Co-salen complexes) for aziridine formation, achieving >90% enantiomeric excess (ee) in analogous systems .
- Stereochemical analysis : Combine NOESY NMR and polarimetry to confirm configuration. For unresolved cases, derivatization with chiral shift reagents (e.g., Eu(hfc)₃) enhances signal splitting .
Q. What are the dominant reaction pathways for aziridine ring-opening in this compound, and how do solvent systems influence selectivity?
Methodological Answer:
- Nucleophilic ring-opening : In polar aprotic solvents (e.g., DMF), nucleophiles (e.g., amines, thiols) attack the less substituted aziridine carbon due to steric and electronic effects.
- Acid-mediated ring-opening : In HCl/THF, protonation of the aziridine nitrogen increases ring strain, favoring regioselective cleavage.
- Solvent effects : Water promotes hydrolysis to β-amino alcohols, while nonpolar solvents (toluene) stabilize the ring, enabling controlled functionalization .
Q. How can researchers resolve contradictions in reported reactivity data for aziridine-carboxylates?
Methodological Answer:
- Variable analysis : Discrepancies in reaction outcomes (e.g., yields, regioselectivity) often arise from:
- Impurity profiles : Trace water or oxygen can alter reaction pathways. Use Karl Fischer titration to verify solvent dryness .
- Catalyst batch variability : Pre-screen metal catalysts (e.g., Pd/C) for activity.
- Case study : Conflicting reports on methoxymethyl group stability may require comparative studies under inert vs. aerobic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
